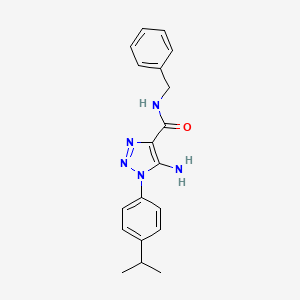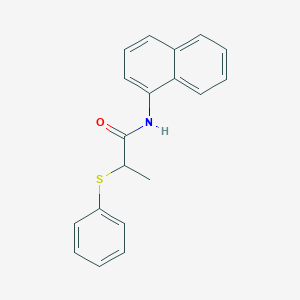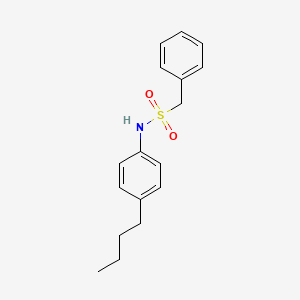![molecular formula C18H25N3O7S B4953414 ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4953414.png)
ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate, commonly known as Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. Nimesulide is a relatively new drug that was first synthesized in the 1980s and has gained popularity due to its efficacy and safety profile.
Wirkmechanismus
Nimesulide works by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins in response to inflammation. This selective inhibition of COX-2 results in fewer side effects compared to other ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylates, which also inhibit COX-1, an enzyme that is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
Nimesulide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce pain and inflammation in patients with osteoarthritis and rheumatoid arthritis. Nimesulide has also been shown to reduce fever in patients with fever of unknown origin.
Vorteile Und Einschränkungen Für Laborexperimente
Nimesulide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has a low toxicity profile and is well-tolerated by animals. However, Nimesulide has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Nimesulide. One area of research is the potential use of Nimesulide in the treatment of Alzheimer's disease. Nimesulide has been shown to reduce inflammation in the brain, which is thought to play a role in the development of Alzheimer's disease. Another area of research is the potential use of Nimesulide in the treatment of cancer. Nimesulide has been shown to inhibit the growth of cancer cells in some studies. Finally, there is a need for further research on the long-term safety and efficacy of Nimesulide.
Synthesemethoden
The synthesis of Nimesulide involves the reaction of 4-nitrobenzenesulfonyl chloride with morpholine to form 4-nitrobenzenesulfonamide. The 4-nitrobenzenesulfonamide is then reacted with 4-piperidone to form N-(4-nitrophenyl)-4-piperidone. The final step involves the reaction of N-(4-nitrophenyl)-4-piperidone with ethyl chloroformate to form Nimesulide.
Wissenschaftliche Forschungsanwendungen
Nimesulide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Nimesulide has also been studied for its potential use in the treatment of Alzheimer's disease, cancer, and other diseases.
Eigenschaften
IUPAC Name |
ethyl 1-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O7S/c1-2-28-18(22)14-5-7-19(8-6-14)16-4-3-15(21(23)24)13-17(16)29(25,26)20-9-11-27-12-10-20/h3-4,13-14H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMIGBIGBWHAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4953347.png)
![N-methyl-3-(methylthio)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]propanamide](/img/structure/B4953357.png)
![N-[2-(tert-butylthio)ethyl]-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4953374.png)



![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4953405.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2,4,5-trimethoxybenzyl)-1,3-propanediamine](/img/structure/B4953407.png)
![methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate](/img/structure/B4953429.png)
![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4953432.png)

![2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4953442.png)

